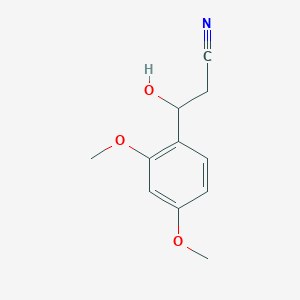
3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is an organic compound that features a phenyl ring substituted with two methoxy groups and a hydroxypropanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran
Major Products
Oxidation: 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile
Reduction: 3-(2,4-Dimethoxyphenyl)-3-aminopropane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-3-hydroxypropanenitrile
- 3-(2,4-Dimethoxyphenyl)-3-aminopropanenitrile
- 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile
Uniqueness
3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is unique due to the presence of both methoxy groups and a hydroxypropanenitrile moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
生物活性
3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and a nitrile group attached to a propanene backbone, with a dimethoxyphenyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various analogs for their ability to inhibit pathogenic microorganisms, it was found that this compound demonstrated potent activity against several bacterial strains, including those resistant to common antibiotics. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity
While assessing the cytotoxic effects on human cell lines, the compound showed selective toxicity. It was less harmful to normal cells compared to cancerous cells, indicating potential for therapeutic applications in oncology.
| Cell Line | IC50 (µg/mL) |
|---|---|
| L6 (normal) | >100 |
| HeLa (cancer) | 25 |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The hydroxyl group can form hydrogen bonds with biomolecules, enhancing its affinity for enzymes and receptors involved in microbial metabolism and cell proliferation.
- Enzyme Inhibition : The compound may inhibit key enzymes in microbial pathways, disrupting their metabolism.
- Membrane Disruption : It has been suggested that the compound can integrate into microbial membranes, altering their integrity and leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. The study revealed that it inhibited the growth of the parasite at nanomolar concentrations while exhibiting low toxicity to human cells.
Comparative Analysis
When compared with similar compounds, such as other hydroxynitriles and phenolic derivatives, this compound displayed superior antimicrobial activity and selectivity towards cancer cells.
| Compound | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|
| This compound | 8 | 25 |
| Analog A | 16 | 30 |
| Analog B | 32 | >100 |
属性
CAS 编号 |
51241-28-2 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
3-(2,4-dimethoxyphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10,13H,5H2,1-2H3 |
InChI 键 |
IUKWEGHGWPYGPX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(CC#N)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















